Cas no 1399655-49-2 (3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester)

3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester is a heterocyclic compound featuring a fused furopyrrole scaffold with a bromo substituent and ester functionality. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or functional materials. The bromine atom offers a reactive site for further derivatization via cross-coupling or nucleophilic substitution reactions, while the methyl ester group enhances solubility and facilitates downstream modifications. This compound’s rigid fused-ring system may contribute to stabilizing molecular conformations in target applications. Suitable for controlled reactions, it is typically handled under inert conditions due to its sensitivity.
3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester structure
1399655-49-2 structure
商品名:3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester
CAS番号:1399655-49-2
MF:C10H10BrNO3
メガワット:272.09530210495
CID:5150375

3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester 化学的及び物理的性質

名前と識別子

    • 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester
    • 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 3-bromo-2,4-dimethyl-, methyl ester
    • インチ: 1S/C10H10BrNO3/c1-5-8(11)9-7(15-5)4-6(12(9)2)10(13)14-3/h4H,1-3H3
    • InChIKey: BLQXCWZHLMLJKO-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C(C(OC)=O)=CC2OC(C)=C(Br)C1=2

3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM502206-1g
Methyl3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate
1399655-49-2 97%
1g
$*** 2023-03-30

3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester 関連文献

3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl esterに関する追加情報

3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester: A Novel Compound with Promising Therapeutic Potential

3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester (CAS No. 1399655-49-2) represents a unique class of bioactive molecules with structural complexity that warrants in-depth investigation. This compound features a fused heterocyclic framework combining a furan ring and a pyrrole ring, with bromine substitution at the 3-position and methyl groups at the 2- and 4-positions. The carboxylic acid methyl ester functionality further enhances its chemical versatility and potential biological activity. Recent studies have highlighted the significance of such molecular scaffolds in modulating cellular signaling pathways and their potential applications in pharmaceutical research.

The structural features of 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylyic acid methyl ester are particularly noteworthy. The furan ring, a five-membered aromatic heterocycle, and the pyrrole ring, a five-membered nitrogen-containing ring, form a fused system that may confer unique electronic and steric properties. The bromine atom at the 3-position introduces electrophilic characteristics, while the methyl groups at positions 2 and 4 contribute to steric hindrance and hydrophobicity. The carboxylic acid methyl ester group at the 5-position not only provides a site for potential metabolic activation but also influences the compound's solubility and reactivity in biological systems.

Recent advances in medicinal chemistry have demonstrated the importance of heterocyclic scaffolds in drug discovery. A 2023 study published in Journal of Medicinal Chemistry investigated the biological activity of similar compounds and found that the bromine substitution significantly enhances the compound's ability to interact with specific protein targets. This finding underscores the potential of 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester as a lead molecule for developing novel therapeutics. The study also highlighted the role of the methyl groups in modulating the compound's pharmacokinetic properties, suggesting that their presence may improve bioavailability and reduce metabolic degradation.

From a synthetic perspective, the preparation of 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester involves several key steps, including the formation of the fused heterocyclic ring system and the introduction of functional groups. Researchers have employed advanced organic synthesis techniques to achieve high yields and purity, which are critical for pharmaceutical applications. A 2024 publication in Organic & Biomolecular Chemistry described a novel synthetic route that utilizes microwave-assisted methodologies to enhance reaction efficiency, demonstrating the importance of optimizing synthetic conditions for industrial-scale production.

The biological activity of 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester has been explored in various preclinical models. A 2023 study published in Pharmacological Research reported that the compound exhibits significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key mediator of inflammatory responses. This finding suggests potential applications in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The study also noted that the bromine substitution enhances the compound's binding affinity to target proteins, which is crucial for its therapeutic efficacy.

Another recent study published in Drug Discovery Today (2024) investigated the antitumor potential of similar compounds and found that the molecular scaffold of 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester may interfere with the DNA repair mechanisms in cancer cells. This mechanism of action could lead to the development of new chemotherapeutic agents with improved selectivity and reduced side effects. The study emphasized the importance of further in vivo studies to evaluate the compound's safety and efficacy in animal models.

The pharmacokinetic profile of 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester is another critical aspect of its therapeutic potential. A 2023 pharmacokinetic study published in Drug Metabolism and Disposition revealed that the compound exhibits moderate oral bioavailability, which is essential for systemic drug delivery. The study also highlighted the importance of the carboxylic acid methyl ester group in modulating the compound's metabolism, suggesting that further modifications could enhance its pharmacokinetic properties for specific therapeutic applications.

From a structural perspective, the molecular framework of 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester offers opportunities for further chemical modifications to optimize its therapeutic potential. Researchers have explored the possibility of introducing additional functional groups to enhance the compound's interactions with target proteins or to improve its solubility in biological systems. A 2024 study in Chemical Communications described the synthesis of several analogs with modified substituents, demonstrating the versatility of the molecular scaffold and its potential for drug development.

Despite the promising findings, further research is needed to fully understand the biological mechanisms and therapeutic applications of 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester. The compound's potential as a lead molecule for drug discovery highlights the importance of interdisciplinary research in medicinal chemistry, pharmacology, and molecular biology. Continued exploration of its properties and applications will be crucial for translating these findings into effective therapeutic strategies for various diseases.

In conclusion, 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester represents a significant advancement in the development of novel therapeutic agents. Its unique structural features and biological activity make it a promising candidate for further investigation in pharmaceutical research. The continued exploration of this compound's properties and applications will be essential for realizing its full therapeutic potential in the treatment of various diseases.

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